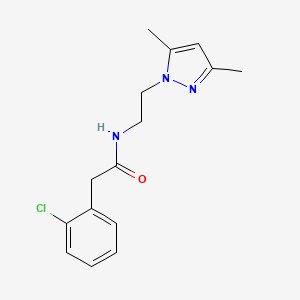

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-5-3-4-6-14(13)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBBHLHALBBECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

Alkylation: The next step involves the alkylation of 3,5-dimethyl-1H-pyrazole with 2-bromoethylamine to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine.

Acylation: Finally, the acylation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine yields this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. A study reported that pyrazole derivatives showed IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines . The specific compound under discussion is being investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Pyrazole-based compounds are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. This mechanism is crucial for developing new antimicrobial agents amidst rising antibiotic resistance .

Biological Studies

Enzyme Inhibition

Research has shown that 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can interact with various biological targets, including enzymes and receptors. Studies indicate that it may act as an inhibitor for certain kinases associated with cancer progression, thereby reducing tumor growth .

Neuroprotective Effects

Some derivatives of pyrazole have been studied for neuroprotective effects in models of neurodegenerative diseases. The mechanisms involve reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating conditions like Alzheimer’s disease .

Materials Science Applications

The unique chemical structure of this compound allows it to be utilized in materials science for the synthesis of novel materials with specific properties. For example:

Coordination Polymers

Research indicates that compounds containing pyrazole groups can form coordination polymers with metal ions. These materials have potential applications in catalysis and gas storage due to their tunable porosity and stability .

Case Studies

- Anticancer Efficacy Study : A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance anticancer activity significantly. The study found that certain derivatives exhibited IC50 values lower than 10 µM against multiple cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Activity Assessment : In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 20 µg/mL, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrazolyl moiety are crucial for binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and related acetamide derivatives:

Key Observations:

- Heterocycle Impact: The target compound’s pyrazole ring (vs.

- Substituent Effects : The 3,5-dimethylpyrazole in the target compound may reduce metabolic oxidation compared to unsubstituted heterocycles .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., compound 7 in ) suggests opportunities to optimize the target compound’s yield.

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a member of the pyrazole class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C15H18ClN3O

- Molecular Weight : 281.77 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound likely stems from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. Pyrazole derivatives are often studied for their anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

- Case Study : A study demonstrated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting potential use in neuroinflammatory conditions like Parkinson's disease .

Anticancer Activity

This compound may also possess anticancer properties. The structural features of pyrazoles are associated with cytotoxicity against various cancer cell lines:

- Research Findings : In vitro studies have shown that certain pyrazole derivatives exhibit significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 50 µM .

Analgesic Properties

The analgesic potential of pyrazole derivatives has been documented:

- Mechanism : It is hypothesized that these compounds may act as COX inhibitors, reducing pain through the inhibition of prostaglandin synthesis.

Data Tables

| Biological Activity | Model System | IC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | Microglia | 25 µM | |

| Anticancer | MCF7 | 12.5 µM | |

| Anticancer | A549 | 26 µM | |

| Analgesic | Mouse model | Not specified |

Case Studies

- Neuroinflammation : A study involving lipopolysaccharide (LPS)-induced neuroinflammation showed that a related pyrazole compound significantly reduced nitric oxide production and cytokine release in microglial cells, indicating a protective effect against neuroinflammatory damage .

- Cancer Cell Line Studies : Various derivatives of pyrazoles have been screened against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. For example, one derivative exhibited an IC50 value of 17.82 mg/mL against Hep-2 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic addition–elimination reactions, starting with chloroacetyl chloride and amine-functionalized intermediates. Key steps include:

- Reacting 3,5-dimethylpyrazole with 2-chloroethylamine to form the pyrazole-ethylamine intermediate.

- Coupling this intermediate with 2-(2-chlorophenyl)acetic acid via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl).

- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How does the substitution pattern on the pyrazole ring influence reactivity and binding properties?

- Methodological Answer : The 3,5-dimethyl groups on the pyrazole ring enhance steric hindrance and stabilize intermolecular interactions (e.g., N–H···O hydrogen bonds). Comparative studies with mono-methylated analogs show reduced dimerization and altered solubility. Use computational tools (e.g., Gaussian) to model steric effects and compare binding energies with biological targets .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and pyrazole ring vibrations.

- ¹H/¹³C NMR : Assign peaks for the chlorophenyl group (δ 7.2–7.5 ppm), pyrazole protons (δ 2.1–2.4 ppm for methyl groups), and acetamide backbone (δ 3.3–3.7 ppm for CH₂).

- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 336.8) and purity .

Advanced Research Questions

Q. What crystallographic approaches elucidate the compound’s intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) reveals:

- Space Group : Monoclinic (e.g., C2/c for analogs).

- Unit Cell Parameters : a = 25.185 Å, b = 8.181 Å, c = 21.098 Å, β = 119.77° (similar to ).

- Hydrogen Bonding : N–H···O interactions (2.8–3.2 Å) stabilize dimer formation. Use Mercury software to analyze packing motifs .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.

- Assay Optimization : Control solvent effects (e.g., DMSO concentration ≤1%) and pH (7.4 for physiological conditions).

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables across studies .

Q. What strategies assess environmental persistence and ecological risks?

- Methodological Answer :

- Hydrolysis/Photolysis Studies : Perform under pH 5–9 and UV light (λ = 254 nm) to measure degradation half-lives.

- Bioaccumulation Potential : Use logP calculations (e.g., EPI Suite) and in vitro assays with fish hepatocytes.

- Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. How do N–H···O interactions affect dimerization and biological activity?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) show that dimerization reduces membrane permeability. Compare monomeric vs. dimeric forms using:

- Permeability Assays : Caco-2 cell monolayers.

- Crystal Structure Data : Correlate dimer stability (via SCXRD) with IC₅₀ values in enzyme inhibition assays .

Q. What in silico tools predict ADMET properties?

- Methodological Answer :

- SwissADME : Predict logP (2.8), topological polar surface area (TPSA = 65 Ų), and blood-brain barrier permeability.

- pkCSM : Estimate hepatic metabolism (CYP450 isoforms) and renal clearance. Validate predictions with in vitro microsomal stability assays .

Q. How can batch-to-batch variability in pharmacological studies be minimized?

- Methodological Answer :

- Quality Control : Enforce ≥95% purity (HPLC) and confirm stereochemical consistency via circular dichroism (CD).

- Standardized Protocols : Use fixed reaction temperatures (e.g., 0–5°C for amide coupling) and anhydrous solvents.

- Statistical Analysis : Apply ANOVA to compare bioactivity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.